3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. This particular compound has garnered interest for its potential therapeutic applications, especially in the treatment of blood disorders such as sickle cell disease and β-thalassemia .
Preparation Methods
The synthesis of 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxymethyl group: This step typically involves hydroxymethylation reactions using formaldehyde or other suitable reagents.
Formation of the isoindolinone moiety: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.
Coupling of the piperidine and isoindolinone moieties: This step involves the formation of a bond between the two moieties, often through amide bond formation reactions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential to modulate biological pathways and its interactions with proteins and enzymes.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. This dual action is beneficial in treating blood disorders by alleviating symptoms and improving the overall health of patients .
Comparison with Similar Compounds
Similar compounds to 3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione include other piperidine derivatives such as:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has similar structural features but with a methoxy group instead of a hydroxymethyl group.
4-Hydroxymethylpiperidine: This simpler compound contains the hydroxymethyl group on the piperidine ring but lacks the isoindolinone moiety.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[6-[4-(hydroxymethyl)piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O4/c23-11-12-5-7-21(8-6-12)14-1-2-15-13(9-14)10-22(19(15)26)16-3-4-17(24)20-18(16)25/h1-2,9,12,16,23H,3-8,10-11H2,(H,20,24,25) |
InChI Key |
WFNGKTSPXVLWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.